molecular formula C14H26Cl2N4O2 B12310612 8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride

8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride

Cat. No.: B12310612
M. Wt: 353.3 g/mol
InChI Key: FFJPBQIQBJRLAF-UHFFFAOYSA-N
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Description

8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a piperidine ring, a triazaspirodecane core, and is often used in medicinal chemistry for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often emphasizes the use of cost-effective reagents, efficient reaction conditions, and robust purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific spiro linkage and the presence of both a piperidine ring and a triazaspirodecane core. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C14H26Cl2N4O2

Molecular Weight

353.3 g/mol

IUPAC Name

8-ethyl-3-piperidin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride

InChI

InChI=1S/C14H24N4O2.2ClH/c1-2-17-9-5-14(6-10-17)12(19)18(13(20)16-14)11-3-7-15-8-4-11;;/h11,15H,2-10H2,1H3,(H,16,20);2*1H

InChI Key

FFJPBQIQBJRLAF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCNCC3.Cl.Cl

Origin of Product

United States

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